N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2.ClH/c1-29(24,25)16-6-2-5-15-17(16)20-19(28-15)22(18(23)14-4-3-11-27-14)8-7-21-9-12-26-13-10-21;/h2-6,11H,7-10,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCAZLTUINDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the methylsulfonyl group: This step involves sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the morpholinoethyl group: This can be done via nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine.
Formation of the furan-2-carboxamide moiety: This step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield corresponding amines or alcohols.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, while the furan-2-carboxamide moiety contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylsulfonyl)phenyl)-N-(2-morpholinoethyl)furan-2-carboxamide: Lacks the benzo[d]thiazole ring.
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)furan-2-carboxamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d]thiazole ring, morpholinoethyl group, and furan-2-carboxamide moiety makes it a versatile compound for various applications.
Biological Activity
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a morpholinoethyl group, and a furan carboxamide. Its chemical formula is C16H20N2O3S, and it has a molecular weight of 336.41 g/mol. The presence of the methylsulfonyl group is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide have shown promising anticancer properties . For instance, studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| 4i | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | Inhibition of IL-6 and TNF-α |
The compound B7, structurally related to our target compound, exhibited significant inhibition of cell migration and decreased inflammatory cytokines IL-6 and TNF-α in mouse macrophages .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds like B7 have been observed to cause cell cycle arrest at the G1/S phase, preventing further proliferation.
- Inhibition of Inflammatory Pathways : The reduction in pro-inflammatory cytokines suggests that these compounds may also modulate immune responses, which can be crucial in tumor microenvironments.
Study 1: Synthesis and Evaluation
In a recent study, novel benzothiazole derivatives were synthesized and evaluated for their biological activities. The lead compound showed significant cytotoxicity against A431 and A549 cells with IC50 values comparable to established anticancer drugs .
Study 2: In Vivo Studies
Another investigation focused on the in vivo effects of similar compounds on tumor-bearing mice. Results indicated that treatment with these derivatives led to reduced tumor size and enhanced survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core, followed by sulfonylation and carboxamide coupling. Key steps include:
- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents under nitrogen atmosphere to prevent hydrolysis .
- Catalysts such as HATU or EDCI for amide bond formation, with reaction temperatures maintained at 0–25°C to suppress side reactions .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are essential for confirming molecular connectivity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methylsulfonyl (δ ~3.3 ppm for CH3), morpholinoethyl (δ ~2.4–3.7 ppm for N-CH2), and furan protons (δ ~6.3–7.6 ppm) to verify substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C20H23ClN3O5S2: 508.08) .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Methodological Answer :
- Hydrolysis of the morpholinoethyl group : Avoid aqueous conditions during coupling steps; use anhydrous solvents and molecular sieves .
- Oxidation of the thiazole ring : Conduct reactions under inert gas (N2/Ar) and avoid strong oxidizing agents .
- Byproduct formation during sulfonylation : Optimize stoichiometry (e.g., 1.2 equiv methylsulfonyl chloride) and monitor via TLC .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?
- Methodological Answer :
- Variable Screening : Use fractional factorial designs to test temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent and temperature) to maximize yield (>85%) and purity (>98%) .
- Validation : Confirm optimal conditions with triplicate runs and characterize batches using HPLC (C18 column, 220 nm detection) .
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Assay-Specific Factors : Compare buffer pH (e.g., 7.4 vs. 6.8), presence of cofactors (Mg²⁺, ATP), and cell membrane permeability (use logP calculations) .
- Orthogonal Validation : Perform surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling to cross-validate enzyme inhibition claims .
- Structural Dynamics : Use molecular dynamics (MD) simulations to assess conformational changes in target proteins under varying assay conditions .
Q. What strategies can address discrepancies between computational and experimental binding affinity data?
- Methodological Answer :
- Docking Refinement : Apply induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, and validate with mutagenesis studies on key residues (e.g., Lys123 in the active site) .
- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations to improve correlation with experimental IC50 values .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogues to identify force field inaccuracies .
Q. How can stability studies under varying storage conditions inform formulation development?
- Methodological Answer :
- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Common degradation products include hydrolyzed furan rings (detectable at λ = 254 nm) .
- Lyophilization : Assess stability of lyophilized powder (vs. solution) by comparing residual solvent content (Karl Fischer titration) and crystallinity (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
